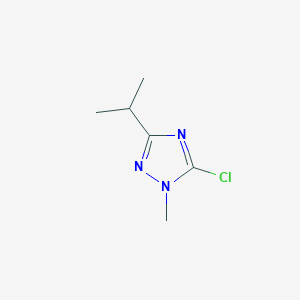

5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole

Description

5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole (CAS: 1556451-30-9) is a substituted 1,2,4-triazole derivative characterized by three distinct functional groups:

- Chlorine at position 5, contributing electronegativity and influencing electronic distribution.

- Isopropyl at position 3, introducing steric bulk and hydrophobicity.

- Methyl at position 1, affecting conformational stability and solubility.

This compound is commercially available with a purity of 95% (Combi-Blocks catalog, QY-8985) . Triazoles are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

5-chloro-1-methyl-3-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLWHBNTPBBHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-isopropyl-1-methyl-1H-1,2,4-triazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various derivatives with different functional groups.

Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the modification of other substituents.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of 5-azido-3-isopropyl-1-methyl-1H-1,2,4-triazole, 5-thio-3-isopropyl-1-methyl-1H-1,2,4-triazole, etc.

Oxidation: Formation of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole-4-carboxylic acid, etc.

Reduction: Formation of 3-isopropyl-1-methyl-1H-1,2,4-triazole, etc.

Scientific Research Applications

5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or disrupt cellular processes by binding to nucleic acids or proteins. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the triazole ring.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Substituent Positioning and Steric Effects

The position and nature of substituents significantly influence triazole properties. Key comparisons include:

a) 5-Chloro-3-methyl-1H-1,2,4-triazole (CAS: 54671-65-7)

- Substituents : Chlorine (position 5), methyl (position 3).

- Key Differences : Lacks the isopropyl group, reducing steric hindrance and hydrophobicity.

- Implications : Smaller substituents may enhance solubility but reduce membrane penetration efficiency in biological systems .

b) 5-(4-Chlorophenyl)-1-methyl-3-phenyl-1H-1,2,4-triazole (CAS: 87277-51-8)

- Substituents : 4-Chlorophenyl (position 5), phenyl (position 3).

- Implications : Enhanced aromatic interactions may improve binding to hydrophobic enzyme pockets, as seen in some antifungal triazoles .

c) 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Substituents : Benzoxazolyl and methylphenyl groups.

- Key Differences : The thione group at position 3 and fused benzoxazole ring enhance planarity and hydrogen-bonding capacity.

- Implications : Demonstrated antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli), suggesting that electron-withdrawing groups (e.g., thione) enhance bioactivity .

Physicochemical Properties

Key Observations :

- Aliphatic substituents (e.g., isopropyl) reduce solubility but improve lipid bilayer penetration.

- Aromatic and thione groups enhance thermal stability (e.g., Compound 8g, mp 139–140°C) .

Biological Activity

5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Overview of 5-Chloro-3-Isopropyl-1-Methyl-1H-1,2,4-Triazole

Chemical Structure and Properties:

- IUPAC Name: 5-chloro-1-methyl-3-propan-2-yl-1,2,4-triazole

- CAS Number: 1556451-30-9

- Molecular Formula: C6H10ClN3

- Molecular Weight: 175.62 g/mol

The compound features a chlorine atom and an isopropyl group, which enhance its lipophilicity and potential biological activity.

The biological activity of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole can be attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Nucleic Acid Binding: It has the potential to bind to DNA or RNA, disrupting normal cellular processes.

Antimicrobial and Antifungal Properties

Research indicates that 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole exhibits significant antimicrobial and antifungal activities. It has been evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 10 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Activities

Preliminary studies have shown that 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole may possess anti-inflammatory properties. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines when treated with this compound. Additionally, its anticancer potential is being explored through various models:

| Cancer Type | Observed Effect |

|---|---|

| Breast Cancer | Induction of apoptosis in cancer cells |

| Colon Cancer | Inhibition of tumor growth |

Case Studies

Several studies have focused on the biological activity of this triazole derivative:

-

Study on Antimicrobial Activity:

A study conducted by researchers assessed the efficacy of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole against common bacterial strains. The results indicated that the compound demonstrated notable antibacterial properties comparable to standard antibiotics. -

Evaluation of Anticancer Activity:

Another research project investigated the effects of this compound on human cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Applications in Research and Industry

The unique properties of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole make it valuable in various fields:

Pharmaceuticals:

It is being studied for potential use as an antimicrobial agent and an anticancer drug.

Agriculture:

The compound is also explored for its applications in agrochemicals as a fungicide or herbicide due to its biological activity against plant pathogens.

Materials Science:

In materials science, it can be utilized as a building block for synthesizing advanced polymers with specific functionalities.

Q & A

Q. What are the standard protocols for synthesizing 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazine derivatives with substituted nitriles or isocyanides under acidic or basic conditions. For example, chloromethylation of a triazole precursor using formaldehyde and HCl has been reported for analogous compounds, with yields optimized by controlling stoichiometry and temperature (e.g., 60–80°C for 12–24 hours) . Solvent choice (e.g., dichloromethane vs. ethanol) and catalysts (e.g., ZnCl₂) also critically affect regioselectivity and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the target compound .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this triazole derivative?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., isopropyl CH₃ groups at δ ~1.2 ppm, triazole ring protons at δ ~7.5–8.5 ppm) .

- Infrared Spectroscopy (IR) : Bands for C-Cl (~650 cm⁻¹) and triazole C=N (~1500 cm⁻¹) confirm functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and stability .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should monitor degradation via:

- High-Performance Liquid Chromatography (HPLC) : Track purity changes over time under different temperatures (e.g., 4°C vs. 25°C) and humidity levels.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for many triazoles) .

- Light Exposure Tests : UV-Vis spectroscopy can detect photodegradation products. Precautionary storage in amber vials under inert gas (N₂/Ar) is advised for long-term stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (pH, solvent) or cellular model variability. To address this:

- Dose-Response Reproducibility : Conduct parallel assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolite interference explains inconsistent results .

- Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental binding data to validate target interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

SAR strategies include:

- Substituent Variation : Replace the isopropyl group with cyclopropyl or phenyl rings to evaluate steric/electronic effects on target binding .

- Bioisosteric Replacement : Substitute the chlorine atom with bromine or trifluoromethyl groups to modulate lipophilicity and bioavailability .

- Pharmacokinetic Profiling : Measure logP (octanol-water partition) and plasma protein binding to correlate structural changes with ADME properties .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive vs. non-competitive) and Ki values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target enzymes .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes to identify critical interaction sites (e.g., hydrogen bonds with catalytic residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.